N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Mechanism of Action
Target of Action
Compounds containing thiophene moieties have been reported to exhibit diverse biological activities, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been associated with various biological effects, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the reaction of thiophene-2-carboxaldehyde with 2-(thiophen-2-yl)pyridin-3-ylmethanamine under acidic conditions to form an imine intermediate. This intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene ring structure.
N-(thiophen-2-yl) nicotinamide derivatives: Compounds with similar biological activities and applications.
Uniqueness: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFABYAGXSNKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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